8-Bromo-3-methylquinazolin-4(3H)-one

PARP‑1 inhibition Structure‑activity relationship Quinazolinone scaffold

This 8‑bromo regioisomer is the definitive C8‑substituted quinazolin‑4(3H)‑one scaffold for medicinal chemistry. Unlike 5/6/7‑bromo analogs, the C8 position uniquely modulates PARP‑1 and EGFR kinase potency and provides an optimal handle for Pd‑catalyzed cross‑coupling. Positional integrity ensures reproducible SAR and avoids isomeric confounding. Recommended for lead‑optimization programs requiring the validated 3‑methylquinazolinone pharmacophore with a versatile synthetic handle at the critical C8 site.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07
CAS No. 1341038-12-7
Cat. No. B3027580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-3-methylquinazolin-4(3H)-one
CAS1341038-12-7
Molecular FormulaC9H7BrN2O
Molecular Weight239.07
Structural Identifiers
SMILESCN1C=NC2=C(C1=O)C=CC=C2Br
InChIInChI=1S/C9H7BrN2O/c1-12-5-11-8-6(9(12)13)3-2-4-7(8)10/h2-5H,1H3
InChIKeyBVKMGYYVHYYEFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-3-methylquinazolin-4(3H)-one CAS 1341038-12-7: A Strategic 8‑Position Brominated Quinazolinone Scaffold for Targeted SAR and Lead Optimization


8-Bromo-3-methylquinazolin-4(3H)-one (CAS: 1341038-12-7, MW: 239.07, C9H7BrN2O) is a 4(3H)-quinazolinone derivative bearing a bromine atom at the C8 position and a methyl group at N3. This scaffold belongs to a privileged heterocyclic class widely employed in medicinal chemistry for kinase inhibition and other therapeutic applications [1]. The presence of the 8‑bromo substituent imparts a distinct synthetic handle for cross‑coupling reactions and introduces site‑specific electronic effects that modulate molecular recognition within enzyme active sites [2].

Why Uncontrolled Substitution of 8-Bromo-3-methylquinazolin-4(3H)-one (CAS 1341038-12-7) Compromises SAR Reproducibility and Synthetic Versatility


In‑class quinazolin‑4(3H)-one derivatives are not interchangeable due to the pronounced position‑dependent nature of their biological activity. Systematic SAR studies have demonstrated that substitutions at the C2 and C8 positions are uniquely critical for enhancing target inhibition, while modifications at C5–C7 yield substantially different activity profiles [1][2]. The 8‑bromo substituent on this scaffold is not merely a heavy atom label but a precisely positioned reactivity center whose replacement with hydrogen, chlorine, or alternative bromo‑regioisomers alters electronic distribution, steric accommodation within hydrophobic enzyme pockets, and downstream coupling potential [2][3]. Consequently, substituting this compound with an unverified analog risks invalidating SAR hypotheses and introducing synthetic bottlenecks in lead optimization campaigns.

Quantitative Differentiation Evidence for 8-Bromo-3-methylquinazolin-4(3H)-one (CAS 1341038-12-7) Relative to Key Comparators


8‑Position Bromination Provides a Uniquely Favorable Site for PARP‑1 Inhibitory Activity Enhancement Relative to Unsubstituted Scaffold

Systematic SAR optimization of the quinazolin‑4(3H)-one scaffold for PARP‑1 inhibition identified C8 as one of only two positions (alongside C2) where substitution produced substantial improvements in inhibitory potency [1]. The unsubstituted parent scaffold exhibits only high‑micromolar PARP‑1 inhibition (IC₅₀ = 5.75 mM), whereas 8‑position amino substitution yields a >7‑fold potency increase (IC₅₀ = 0.76 mM), and combined 2‑methyl/8‑amino substitution further improves potency to IC₅₀ = 0.4 mM [1]. The 8‑bromo substituent on the target compound serves as a critical precursor for introducing diverse 8‑position modifications via nucleophilic substitution or cross‑coupling reactions, enabling systematic exploration of this pharmacologically privileged site.

PARP‑1 inhibition Structure‑activity relationship Quinazolinone scaffold

C8 Bromine Confers Superior Synthetic Versatility via Cross‑Coupling Reactivity Compared to 5‑Bromo, 6‑Bromo, and 7‑Bromo Regioisomers

The 8‑bromo substituent is positioned ortho to the N1 nitrogen of the quinazolinone ring, creating a unique electronic environment distinct from 5‑bromo, 6‑bromo, and 7‑bromo regioisomers. This ortho‑relationship to the heteroatom influences both the electrophilicity of the C8 position for nucleophilic aromatic substitution and the regioselectivity of palladium‑catalyzed cross‑couplings . The compound serves as a direct substrate for Suzuki, Heck, and other C–C bond‑forming reactions that install aryl, heteroaryl, or alkenyl moieties at C8 , whereas 6‑bromo regioisomers exhibit different coupling kinetics and product distributions due to altered electron density at the reaction center .

Cross‑coupling chemistry Suzuki coupling Heck coupling Regioisomer differentiation

8‑Bromo Substitution Provides a Validated Intermediate for EGFR‑Targeted 3‑Methylquinazolinone Lead Optimization

A 2021 SAR study of 3‑methylquinazolinone derivatives as EGFR inhibitors demonstrated that systematic modification of the quinazolinone core yields compounds with enhanced antiproliferative activities against tumor cell lines [1]. The study established the 3‑methyl‑4(3H)-quinazolinone core as a viable scaffold for EGFR‑targeted drug discovery, with potency tunable through peripheral substitution. The 8‑bromo substituent on the target compound represents an unelaborated intermediate that retains the core pharmacophore while providing a reactive site for installing diverse C8 moieties—a strategy that has yielded potent EGFR/VEGFR‑2 dual inhibitors with IC₅₀ values in the low micromolar range against cancer cell lines [2].

EGFR inhibition Antiproliferative activity Cancer cell lines

Predictable Physicochemical Profile with Verified Commercial Purity Specifications Enables Reproducible Downstream Chemistry

8‑Bromo‑3‑methylquinazolin‑4(3H)-one is commercially available with defined purity specifications of 97% (HPLC) from multiple vendors, accompanied by batch‑specific analytical documentation including NMR and HPLC chromatograms . The compound's physicochemical parameters are computationally predicted and experimentally validated: density 1.6 ± 0.1 g/cm³, boiling point 365.3 ± 44.0 °C at 760 mmHg, LogP 1.46, and refractive index 1.671 [1]. Recommended storage conditions are 2–8 °C, sealed, away from moisture [1]. This level of characterization and quality assurance exceeds that of many custom‑synthesized or lower‑purity (95%) quinazolinone analogs.

Quality control Analytical characterization Reproducibility

Retrosynthetic Analysis Confirms 8‑Bromo‑3‑methylquinazolin‑4(3H)-one as a Preferred Intermediate for 8‑Position Diversification Compared to Late‑Stage Bromination Strategies

Retrosynthetic analysis indicates that 8‑bromo‑3‑methylquinazolin‑4(3H)-one is accessible via bromination of the pre‑formed 3‑methylquinazolin‑4(3H)-one core using bromine or N‑bromosuccinimide (NBS) . This route provides a direct, scalable entry to the 8‑bromo intermediate that is not readily achievable for alternative bromo‑regioisomers due to differing regioselectivity of electrophilic aromatic substitution on the quinazolinone scaffold. Procuring the pre‑brominated intermediate circumvents the need for in‑house bromination optimization, which for the 8‑position may require specific conditions (e.g., acetic acid or chloroform solvent, controlled temperature) that differ substantially from those required for bromination at C5, C6, or C7 .

Retrosynthesis Synthetic route design Late‑stage functionalization

Differentiated Storage and Handling Requirements Relative to Less Stable Quinazolinone Analogs

Vendor specifications indicate that 8‑bromo‑3‑methylquinazolin‑4(3H)-one requires storage at 2–8 °C under sealed, moisture‑protected conditions to maintain stability [1][2]. This storage requirement reflects the compound's sensitivity profile, which may differ from unsubstituted or 2‑substituted quinazolinone analogs that exhibit greater ambient stability. Understanding these differentiated handling requirements is essential for maintaining compound integrity throughout procurement, inventory management, and experimental use.

Stability Storage conditions Handling protocols

Optimal Research and Procurement Application Scenarios for 8-Bromo-3-methylquinazolin-4(3H)-one (CAS 1341038-12-7)


PARP‑1 Inhibitor Lead Optimization via C8 Diversification

Researchers developing PARP‑1 inhibitors should procure this compound as a key intermediate for exploring C8‑position SAR. Systematic studies have demonstrated that C8 substitution is one of only two positions (alongside C2) on the quinazolin‑4(3H)-one scaffold that yields substantial improvements in PARP‑1 inhibitory potency [1]. The 8‑bromo substituent provides a versatile synthetic handle for introducing diverse functional groups via nucleophilic substitution or cross‑coupling, enabling access to the sub‑millimolar IC₅₀ potency range observed for optimized 8‑substituted derivatives [1].

EGFR‑Targeted Anticancer Agent Discovery Using 3‑Methylquinazolinone Scaffolds

This compound is recommended for medicinal chemistry programs targeting EGFR kinase inhibition with 3‑methylquinazolinone‑based scaffolds. The 3‑methyl‑4(3H)-quinazolinone core has been validated for EGFR inhibitory activity and antiproliferative effects against tumor cell lines [2]. The 8‑bromo substituent retains the active pharmacophore while providing a reactive site for installing diverse C8 moieties to modulate potency, selectivity, and physicochemical properties [3].

Cross‑Coupling Reaction Development and Methodology Studies

Synthetic chemistry groups developing or optimizing palladium‑catalyzed cross‑coupling methodologies should consider this compound as a standardized substrate. The 8‑bromo substituent, positioned ortho to the N1 nitrogen, presents a distinct electronic environment that differs from 5‑bromo, 6‑bromo, and 7‑bromo regioisomers . This makes it a valuable test substrate for Suzuki, Heck, and related C–C bond‑forming reactions on nitrogen‑containing heteroaromatic systems .

Structure‑Activity Relationship Studies Requiring Regioisomerically Pure Brominated Intermediates

Research programs investigating the positional effects of bromine substitution on quinazolinone biological activity should prioritize procurement of the 8‑bromo regioisomer. The position‑dependent nature of quinazolinone SAR has been extensively documented, with substitutions at C2 and C8 producing markedly different activity profiles compared to C5–C7 modifications [1][2]. Use of the correct regioisomer is essential for generating interpretable SAR data and avoiding confounding results from isomeric mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-3-methylquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.